5-(2-Methoxyethoxy)-2-nitroaniline
Description
5-(2-Methoxyethoxy)-2-nitroaniline is a nitroaniline derivative characterized by a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 5-position and a nitro (-NO₂) group at the 2-position of the benzene ring. These compounds share a nitroaniline backbone but differ in substituent type, position, and chain length, influencing their physicochemical properties and applications.
Properties
CAS No. |
54030-07-8 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O4/c1-14-4-5-15-7-2-3-9(11(12)13)8(10)6-7/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
VWHBAJDTJAMASB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table compares key structural analogs of 5-(2-Methoxyethoxy)-2-nitroaniline based on substituent groups, molecular properties, and applications:
Physicochemical Properties
- Solubility : The methoxyethoxy group in this compound likely enhances solubility in polar solvents compared to its methoxy analogs (e.g., 5-methoxy-2-nitroaniline) due to increased ether oxygen content .
- Electronic Effects : Substituent positions influence reactivity. For example, 2-methoxy-5-nitroaniline (CAS 99-59-2) has a nitro group at the 5-position, which is meta-directing, whereas the methoxy group at the 2-position is ortho/para-directing, altering electrophilic substitution patterns .
Key Differences and Trends
Substituent Chain Length : Longer alkoxy chains (e.g., methoxyethoxy vs. methoxy) increase hydrophilicity and may alter bioavailability in drug design .
Positional Isomerism : The nitro group's position (2- vs. 5-) significantly impacts electronic properties. For instance, 2-methoxy-5-nitroaniline has a higher dipole moment than its 5-methoxy-2-nitro counterpart, affecting crystallinity .
Toxicity : 2-Methoxy-5-nitroaniline exhibits acute oral toxicity (LD₅₀: 500 mg/kg in rats), while alkylated or fluorinated derivatives may show reduced toxicity due to metabolic stability .
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